molecular formula C14H13N5O2S B2557203 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798041-40-3

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2557203
CAS No.: 1798041-40-3
M. Wt: 315.35
InChI Key: WTLZIVHQXGTQBJ-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked to a pyrazole moiety substituted with a tetrahydrofuran-3-yl group via a carboxamide bridge. The tetrahydrofuran substituent introduces stereoelectronic and solubility-modifying effects, while the pyrazole ring may contribute to hydrogen bonding and metabolic stability .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-14(9-1-2-12-13(5-9)18-22-17-12)16-10-6-15-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLZIVHQXGTQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features a benzo[c][1,2,5]thiadiazole core linked to a tetrahydrofuran moiety through a pyrazole ring. The unique combination of these structural elements may enhance its solubility and bioavailability compared to other compounds lacking such diversity.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₃S
Molecular Weight273.35 g/mol
CAS Number1797158-83-8

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Formation of Thiadiazole Ring : Utilizing isothiocyanates and hydrazine derivatives.
  • Cyclization Reactions : Involving nucleophilic substitutions to form the pyrazole and tetrahydrofuran units.
  • Final Coupling : To attach the benzo[c][1,2,5]thiadiazole moiety to the pyrazole.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Notably:

  • Inhibition of Cancer Cell Lines : Studies have shown that pyrazole-thiadiazole hybrids can inhibit various cancer cell lines, suggesting potential anticancer properties for this compound.
  • Mechanism of Action : Molecular docking studies reveal interactions with proteins involved in cancer pathways, which are crucial for understanding its mechanism of action.

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Similar structures have been reported to exhibit significant inhibition against various microbial strains:

  • In vitro Studies : Analogous compounds have shown promising results in inhibiting bacterial growth, indicating that this compound may share these properties.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory effects:

  • Preliminary Findings : Some studies indicate potential analgesic properties; however, further research is necessary to confirm these effects conclusively.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique advantages of this compound:

Compound NameStructural FeaturesBiological Activity
4-amino-N-(pyrazolyl)-benzo[c][1,2,5]thiadiazolePyrazole and thiadiazole ringsAnticancer
2-thioxo-thiazolidinone derivativesThiazolidine coreAntimicrobial
5-substituted pyrazolesVaried substituents on pyrazoleAnti-inflammatory

The inclusion of the tetrahydrofuran ring in the structure of this compound may enhance its solubility and overall biological activity compared to other similar compounds.

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Benzo[c][1,2,5]thiadiazole vs. Benzo[c][1,2,5]oxadiazole

  • Target Compound : Contains a sulfur atom in the thiadiazole ring, enhancing electron-withdrawing capacity and polarizability compared to oxadiazole analogs.
  • DTCPBO () : Replaces thiadiazole with oxadiazole (oxygen instead of sulfur), reducing electron deficiency and altering solubility. Oxadiazoles are less polar but may improve metabolic stability in biological systems .

Substituent Effects

Compound Name Core Structure Key Substituents Functional Group
Target Compound Benzo[c][1,2,5]thiadiazole N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl) Carboxamide
DTCPB () Benzo[c][1,2,5]thiadiazole 4-(di-p-tolylamino)phenyl Carbonitrile
DTCTB () Benzo[c][1,2,5]thiadiazole 5-(di-p-tolylamino)thiophen-2-yl Carbonitrile
Compounds 5a–5m () Pyrazole 5-methyl-3-(4-nitrophenyl)isoxazol-4-yl Carbothioamide
  • Tetrahydrofuran-Pyrazole vs. Aryl/Thienyl Groups: The tetrahydrofuran substituent in the target compound likely enhances solubility in polar solvents compared to the hydrophobic di-p-tolylamino groups in DTCPB/DTCTB . Thiophene linkages (e.g., DTCTB) may improve conjugation and charge transport in materials applications, whereas tetrahydrofuran introduces steric bulk and chiral centers .

Functional Group Variations

  • Carboxamide vs. In contrast, the nitrile group in DTCPB/DTCTB is more electronegative but lacks hydrogen-bonding donors .
  • Carboxamide vs. Carbothioamide () :
    • Carbothioamides (e.g., compounds in ) exhibit higher lipophilicity and may interact with metal ions, whereas carboxamides are more polar and resistant to oxidative metabolism .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving heterocyclic coupling and carboxamide formation. A general approach includes:

  • Step 1: Synthesis of the tetrahydrofuran-pyrazole core using cyclocondensation of hydrazines with ketones or aldehydes under acidic conditions (e.g., H₂SO₄ or acetic acid) .
  • Step 2: Functionalization of the benzo[c][1,2,5]thiadiazole moiety via nucleophilic aromatic substitution (SNAr) with halogenated intermediates.
  • Step 3: Carboxamide coupling using EDCI/HOBt or DCC as activators in anhydrous DMF or THF .
    Optimization Tips:
  • Use PEG-400 as a solvent to enhance reaction efficiency and reduce side products .
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Key signals include the tetrahydrofuran ring protons (δ 3.5–4.2 ppm), pyrazole C-H (δ 7.8–8.2 ppm), and benzo[c][1,2,5]thiadiazole aromatic protons (δ 8.5–9.0 ppm) .
  • IR Spectroscopy: Confirm carboxamide formation via N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error.

Advanced: How do modifications to the benzo[c][1,2,5]thiadiazole scaffold influence pharmacological selectivity (e.g., M1 receptor antagonism)?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperazine Substitutions: Introducing a piperazine group at the sulfonamide position (e.g., N-(3-piperazin-1-yl)-3-oxopropyl derivatives) enhances M1 receptor selectivity over M4 by 50-fold, likely due to improved hydrophobic interactions in the receptor’s allosteric pocket .
  • Electron-Withdrawing Groups: Fluorine or nitro groups on the benzo[c][1,2,5]thiadiazole ring improve metabolic stability but may reduce solubility .
    Experimental Design:
  • Perform radioligand binding assays (e.g., [³H]NMS displacement) to quantify receptor affinity.
  • Use molecular dynamics simulations to map ligand-receptor interactions.

Advanced: What are the mutagenic risks associated with aromatic N-oxide metabolites of this compound?

Methodological Answer:

  • Genetic Toxicity Screening:
    • Ames Test: Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100. Negative results (like those for Minoxidil N-oxide) suggest low risk .
    • Structural Alerts: Aromatic N-oxides (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) may form DNA adducts. Use SAR analysis to identify high-risk motifs (e.g., planar aromatic systems with electron-deficient regions) .
  • Mitigation Strategies:
    • Introduce methyl or methoxy groups to sterically hinder metabolic oxidation.
    • Monitor urinary metabolites via LC-MS in preclinical models.

Advanced: How can molecular docking elucidate binding modes with therapeutic targets (e.g., MET exon 14 skipping mutants)?

Methodological Answer:

  • Protocol:
    • Target Preparation: Retrieve MET kinase structure (PDB: 3LQ8) and optimize protonation states using tools like PDB2PQR.
    • Ligand Docking: Use AutoDock Vina or Schrödinger Glide with flexible side chains in the ATP-binding pocket.
    • Pose Analysis: Prioritize poses with hydrogen bonds to hinge residues (e.g., Met1160) and hydrophobic contacts with Val1092/Ile1084 .
  • Validation:
    • Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.
    • Perform mutagenesis (e.g., MET Y1230C) to confirm critical binding residues.

Advanced: How to resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Case Example: Discrepancies in IC₅₀ values for MET inhibition may arise from:
    • Assay Conditions: ATP concentration differences (e.g., 1 mM vs. 10 µM). Normalize data using Cheng-Prusoff equation for competitive inhibitors.
    • Cell Line Variability: Use isogenic cell lines (e.g., Ba/F3-MET mutants) to control for genetic background .
  • Statistical Analysis:
    • Apply Bland-Altman plots to assess inter-assay variability.
    • Use hierarchical clustering to identify outlier datasets.

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